molecular formula C8H14Si B2476288 Trimethylsilylcyclopentadiene CAS No. 25134-15-0

Trimethylsilylcyclopentadiene

Cat. No. B2476288
CAS RN: 25134-15-0
M. Wt: 138.285
InChI Key: VHTUUTHYXRLKLY-UHFFFAOYSA-N
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Patent
US04772734

Procedure details

Trimethylsilylcyclopentadiene and bis(trimethylsilyl)cyclopentadiene are prepared by the procedures of Kraihanzel et al., J. Amer. Chem. Soc., 90, 4701 (1968) and I. M. Pribytkova et al., J. of Organometallic Chem., 30, C57-C60 (1971). Sodium cyclopentadienide (44 g, 0.50 mole) is added to 150 ml of tetrahydrofuran. Chlorotrimethylsilane (54 g, 0.5 mole) is added dropwise slowly to the reaction and the stirring is continued for 3 hours. The reaction mixture is poured into 150 ml of cold, distilled water and trimethylsilylcyclopentadiene is extracted into diethyl ether. The extract is rotary evaporated to remove the ethereal solvent and the residue is vacuum distilled to give trimethylsilylcyclopentadiene, b.p. 41° C.-43° C. (16 mm).
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Na+].Cl[Si:8]([CH3:11])([CH3:10])[CH3:9]>O1CCCC1>[CH3:9][Si:8]([C:1]1([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=[CH:2]1)([CH3:11])[CH3:10].[CH3:9][Si:8]([C:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1)([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
54 g
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 150 ml of cold,
DISTILLATION
Type
DISTILLATION
Details
distilled water and trimethylsilylcyclopentadiene
EXTRACTION
Type
EXTRACTION
Details
is extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
The extract is rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove the ethereal solvent
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)C
Name
Type
product
Smiles
C[Si](C)(C)C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.